molecular formula C9H7N11O2 B12787431 N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) CAS No. 66492-68-0

N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide)

Cat. No.: B12787431
CAS No.: 66492-68-0
M. Wt: 301.23 g/mol
InChI Key: AJTFKMIYTBCMHT-UHFFFAOYSA-N
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Description

N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) is a specialized heterocyclic compound with the molecular formula C9H7N11O2 and a CAS registration number of 66492-68-0 . This molecule is built on a central pyridine-2,6-dicarboxamide scaffold, a structure recognized in scientific literature for its significant chelating properties towards various metal cations . The terminal 1H-tetrazole rings contribute to the molecule's complexity and potential for diverse non-covalent interactions. The pyridine-2,6-dicarboxamide core is a well-studied framework in supramolecular and coordination chemistry, often utilized in the design of functional materials, sensors, and models for protein structures . Furthermore, structurally related compounds featuring the pyridine-2,6-dicarboxamide motif have been screened for biological activities and demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi . Research into analogous compounds, specifically 2-pyridinecarboxamide derivatives incorporating a tetrazole ring, has also revealed potent anti-allergic activities, inhibiting immediate-type allergic responses . This makes N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) a valuable chemical tool for researchers exploring new pharmacologically active scaffolds, metal-organic complexes, and advanced materials. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

66492-68-0

Molecular Formula

C9H7N11O2

Molecular Weight

301.23 g/mol

IUPAC Name

N-[6-(2H-tetrazole-5-carbonylamino)pyridin-2-yl]-2H-tetrazole-5-carboxamide

InChI

InChI=1S/C9H7N11O2/c21-8(6-13-17-18-14-6)11-4-2-1-3-5(10-4)12-9(22)7-15-19-20-16-7/h1-3H,(H,13,14,17,18)(H,15,16,19,20)(H2,10,11,12,21,22)

InChI Key

AJTFKMIYTBCMHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)C2=NNN=N2)NC(=O)C3=NNN=N3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted tetrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiallergic Activity
Research has demonstrated that derivatives of tetrazole compounds exhibit promising antiallergic properties. For example, a related compound, N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamide, showed remarkable potency in inhibiting allergic reactions in animal models, proving to be significantly more effective than traditional treatments like disodium cromoglycate . This suggests that N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) may have similar therapeutic potential.

Antifungal Activity
Studies on tetrazole-containing compounds indicate potential antifungal applications. Novel derivatives with a pyridine scaffold have been synthesized and evaluated against various fungal strains, showing efficacy greater than that of fluconazole against Candida species . This positions N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) as a candidate for further development as an antifungal agent.

Coordination Chemistry

The compound's ability to act as a ligand in coordination complexes has been explored extensively. Its nitrogen-rich structure allows it to coordinate with various metal ions, forming stable complexes. These complexes have shown interesting properties:

Metal Ion Complex Type Geometry
Co(II)MononuclearTrigonal prismatic
Cu(II)DinuclearSquare pyramidal
Ni(II)BimetallicPentagonal bipyramidal

These complexes can be utilized in catalysis and materials science applications . The coordination environment created by the ligand can enhance the reactivity and selectivity of metal catalysts in organic transformations.

Materials Science

Synthesis of Metal-Organic Frameworks (MOFs)
N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) has been investigated for its role in the synthesis of metal-organic frameworks. The incorporation of this compound into MOFs can enhance their stability and functionality, making them suitable for applications in gas storage and separation technologies .

Case Study 1: Antiallergic Compound Development

A series of experiments were conducted using derivatives of tetrazole compounds to assess their antiallergic effects in vivo. The study found that modifications to the pyridine ring significantly influenced the efficacy of these compounds, leading to the identification of several candidates for clinical trials .

Case Study 2: Coordination Complexes

In a study focusing on the synthesis of transition metal complexes with N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide), researchers reported the formation of stable complexes with Co(II) and Ni(II). These complexes were characterized using spectroscopic methods and demonstrated catalytic activity in cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) with structurally related compounds, focusing on synthesis, electronic properties, and applications.

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Properties Applications References
N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) Pyridine-2,6-diyl Tetrazole-5-carboxamide High nitrogen content (89.5%), acidic tetrazole (pKa ~4–5), bioisosteric Pharmaceuticals, metal ligands
(1E,10E)-N,N’-(Pyridine-2,6-diylbis(1,3,4-thiadiazole-5,2-diyl))bis(1-phenylmethanimine) derivatives Pyridine-2,6-diyl Thiadiazole-Schiff base Thermal stability (>200°C), planar geometry, π-conjugation Catalysis, antimicrobial agents
DAQP, MIX, QP (push-pull distyrylpyridines) 2,6-Distyrylpyridine Styryl groups with donor/acceptor substituents pH-dependent fluorescence (λem ~450–600 nm), solvatochromism, high molar absorptivity Optoelectronics, pH sensors
Tetramethyl [[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate Pyridine-2,6-diyl Benzoatemethylene-azanetriyl Hydrophobic, bulky substituents, moderate solubility in polar aprotic solvents Supramolecular chemistry

Key Observations:

  • Electronic Effects : The tetrazole-carboxamide derivative exhibits stronger electron-withdrawing character compared to thiadiazole-Schiff bases, which balance electron-deficient thiadiazole with electron-rich imine groups. This contrast impacts reactivity: tetrazoles enhance acidity and metal-binding affinity, while thiadiazole-Schiff bases favor catalytic activity .
  • Optical Properties: Push-pull distyrylpyridines (DAQP, QP) display red-shifted absorption (λmax ~350–450 nm) and pH-dependent fluorescence due to extended π-conjugation, unlike the non-fluorescent tetrazole-carboxamide derivative .
  • Solubility : The tetrazole-carboxamide compound is soluble in polar solvents (DMSO, water at acidic pH) due to ionizable tetrazole protons, whereas distyrylpyridines require acetonitrile/water mixtures .

Biological Activity

N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) features a pyridine moiety linked to two tetrazole-5-carboxamide groups. The presence of the tetrazole ring is significant as it acts as a bioisostere for carboxylic acids, enhancing lipophilicity and potentially improving biological activity.

Biological Activities

The biological activities of N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole moieties. For instance, a series of related tetrazole derivatives were evaluated for their in vitro anticancer activity against various cancer cell lines. Notably, compounds similar to N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) demonstrated significant cytotoxic effects against T-47D (breast cancer) and UACC-257 (melanoma) cell lines. The MTT assay revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

CompoundCell LineIC50 (µM)
4aT-47D3.5
6dUACC-2574.0

2. Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Tetrazole derivatives are known for their broad-spectrum activity against bacteria and fungi. In vitro assays indicated that N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

3. Antioxidant Properties

The antioxidant capacity of tetrazole-containing compounds has been recognized in several studies. N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) demonstrated a notable ability to scavenge free radicals in various assays, suggesting its potential use in preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) are complex and multifaceted:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways are likely involved in its antimicrobial effects.
  • Antioxidant Mechanism : The ability to donate electrons or hydrogen atoms to free radicals contributes to its antioxidant properties.

Case Studies

Several case studies illustrate the effectiveness of N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide):

  • Breast Cancer Study : A study involving T-47D cell lines treated with varying concentrations of the compound showed dose-dependent inhibition of cell proliferation, with a significant reduction in viability at concentrations above 10 µM.
  • Infection Model : In vivo models demonstrated that administration of the compound significantly reduced bacterial load in infected mice compared to controls, highlighting its potential as an effective antimicrobial agent.

Q & A

Q. What synthetic methodologies are commonly employed for N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) and its derivatives?

The synthesis typically involves condensation reactions between pyridine-2,6-dicarboxaldehyde or pyridine-2,6-dihydrazide and tetrazole precursors. For example, hydrazide intermediates can react with pyruvic acid under reflux conditions to form helical hydrazone derivatives . Alternatively, Schiff base macrocycles are synthesized via acid-catalyzed condensation of pyridine-2,6-dicarboxamide precursors with diamines, requiring precise stoichiometric control and purification by recrystallization . Yield optimization depends on reaction temperature, solvent polarity (e.g., DMF or methanol), and catalytic additives like acetic acid .

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, symmetry-related pyridine rings and bond lengths (e.g., N=C double bonds at 1.283 Å) are resolved using SHELX software for refinement . Complementary techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbonyl/amide linkages .
  • HR-EIMS : For molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : To identify characteristic stretches (e.g., C=O at ~1636 cm⁻¹, N-H at ~3180 cm⁻¹) .

Q. What spectroscopic techniques are critical for monitoring reaction progress?

Thin-layer chromatography (TLC) with UV visualization is routinely used for real-time monitoring . For quantification, preparative HPLC or column chromatography (e.g., silica gel, eluent PE:EA = 8:1) ensures purity. UV-Vis and fluorescence spectroscopy are employed for photophysical characterization, particularly in studies involving push-pull electronic effects .

Advanced Research Questions

Q. How does N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) function in anion sensing applications?

The compound’s bisquinolinium derivatives act as dicationic receptors in water, leveraging hydrogen bonding and electrostatic interactions with anions. Fluorescence quenching or enhancement is observed upon anion binding (e.g., Cl⁻, SO₄²⁻), with selectivity dictated by the receptor’s cavity size and charge distribution. Key parameters include:

  • Acid-base equilibria : Protonation of pyridine nitrogen alters electron density, affecting binding affinity .
  • Solvent effects : Aqueous acetonitrile mixtures improve solubility while maintaining sensing activity .
  • Crystal engineering : Preorganized helical structures enhance selectivity via geometric complementarity .

Q. What role does this compound play in catalysis or material science?

Iron complexes with pyridine-2,6-dicarboxamide ligands exhibit catalytic activity in hydrocarbon oxidation using H₂O₂. The ligand’s strong field stabilizes high-valent iron intermediates (e.g., Feᴵⱽ=O), critical for C-H activation . In epoxy thermosets, derivatives like 4,4′-(pyridine-2,6-diylbis(oxy))dianiline (PDD) enhance thermal stability (Tg > 200°C) due to rigid aromatic backbones, as confirmed by DSC and TGA .

Q. How are computational methods applied to predict its photophysical or coordination properties?

Density functional theory (DFT) calculations model charge-transfer transitions in push-pull derivatives. For example, HOMO-LUMO gaps in quadrupolar DAQP correlate with experimental UV-Vis spectra (λmax ~450 nm) . Molecular docking studies predict binding modes with biological targets (e.g., thymidine phosphorylase) by analyzing hydrogen bonds and π-π stacking interactions .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

Discrepancies in bond lengths or diffraction patterns are addressed by:

  • Multi-software validation : Cross-checking SHELXL refinements with Olex2 or PLATON .
  • Twinned data analysis : Using SHELXD for deconvoluting overlapping reflections in macromolecular crystals .
  • Variable-temperature NMR : To distinguish dynamic effects (e.g., tautomerism) from static structural features .

Methodological Considerations

Q. What strategies improve the solubility of this compound for aqueous studies?

Co-solvents like acetonitrile (10–20% v/v) are added to aqueous buffers without disrupting hydrogen-bonding networks . Derivatization with hydrophilic groups (e.g., sulfonate or quaternary ammonium) enhances water solubility while retaining binding activity .

Q. How is acidochromism studied in push-pull derivatives of this compound?

pH-dependent spectral shifts are monitored using:

  • Buffer titration : HClO₄ (pH < 4) and commercial buffers (pH 4–8) .
  • Time-resolved fluorescence : To assess excited-state proton transfer kinetics .
  • Cyclic voltammetry : To correlate redox potentials with protonation states .

Q. What precautions are necessary for handling air-sensitive intermediates during synthesis?

Schlenk-line techniques under nitrogen/argon atmospheres prevent oxidation of hydrazide or tetrazole precursors . Storage at –20°C in desiccators (with P₂O₅) maintains stability of hygroscopic intermediates .

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